3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Description
Introduction to 3-[(3S,10S,13S,14S,17S)-3,14,17-Trihydroxy-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-Dodecahydro-1H-Cyclopenta[a]Phenanthren-17-yl]-2H-Furan-5-One
Structural Classification Within Cyclopenta-Phenanthrene-Furan Hybrid Systems
The compound belongs to a specialized class of molecules integrating a cyclopenta-phenanthrene steroid nucleus with a γ-lactone-furan moiety. Its core structure consists of:
- A cyclopenta[a]phenanthrene framework with a dodecahydro configuration, ensuring partial saturation across its four fused rings.
- Three hydroxyl groups at positions C-3, C-14, and C-17, with methyl substituents at C-10 and C-13.
- A 2H-furan-5-one (γ-lactone) group attached via a C-17 linkage, characterized by a five-membered unsaturated oxygen heterocycle with a ketone functionality.
Key stereochemical features include the S configuration at C-3, C-10, C-13, C-14, and C-17, which imposes conformational constraints critical for biological interactions. Comparative analysis with related structures reveals shared motifs with marine-derived furanosteroids (e.g., halistanol sulfates) and synthetic digoxin-furan conjugates.
Table 1: Structural Comparison of Selected Furan-Steroid Hybrids
Historical Context of Furan-Steroid Conjugate Discovery
The discovery of furan-steroid hybrids emerged from two parallel research trajectories:
Marine Natural Products (1980s–2000s): Early work on sponges identified steroids with furan-containing side chains, such as halistanol sulfate and ibisterol sulfate. These compounds exhibited antiviral and antibacterial properties, prompting interest in furan’s role in bioactivity.
Synthetic Modifications (2010s–Present): Advances in stereoselective synthesis enabled the fusion of furan/lactone systems to steroid nuclei. Notable examples include digoxin derivatives with γ-alkylidene butenolide moieties and fungal-derived resorcylic lactones. The target compound represents a convergence of these approaches, combining a natural product-inspired cyclopenta-phenanthrene core with a synthetic furanone appendage.
Critical milestones include:
Significance in Modern Bioorganic Chemistry Research
This compound holds dual significance as both a structural novelty and a potential pharmacological lead:
Chemical Biology Tool:
Therapeutic Potential:
Synthetic Challenges:
Table 2: Biological Activities of Related Furan Derivatives
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3/t14?,16-,17?,18?,20-,21+,22-,23-/m0/s1 |
InChI Key |
PBAPWFMQSGITBY-AHHBJLBOSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1CCC3C2CC[C@]4([C@@]3(CC[C@@]4(C5=CC(=O)OC5)O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Strategies
The cyclopenta[a]phenanthrene scaffold can be constructed via high-pressure Diels-Alder reactions. For example, 4-acetoxy-2-cyclopenten-1-one and 1-(1-naphthyl)cyclopentene undergo cycloaddition under elevated pressure to yield 8(H)-9,10,11,12-tetrahydrodicyclopenta[a,c]phenanthren-7-one, which is subsequently dehydrogenated and aromatized. This method provides a regiospecific pathway to the fused bicyclic system, though stereochemical control requires chiral auxiliaries or asymmetric catalysis.
Pyrene Oxidation and Ring Contraction
An alternative route involves pyrene oxidation to 4,5-dione intermediates, followed by ring contraction. Pyrene (C₁₆H₁₀) is oxidized using chromium trioxide in acetic acid to yield 4,5-pyrenedione, which undergoes photochemical or thermal rearrangement to form the cyclopenta[a]phenanthrene core. This method is scalable and avoids hazardous reagents, making it industrially viable.
Table 1: Comparative Core Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Diels-Alder Cycloaddition | 45–60 | Regiospecificity | High-pressure conditions required |
| Pyrene Oxidation | 70–85 | Scalability | Requires photochemical optimization |
Stereoselective Hydroxylation and Methylation
Epoxidation-Hydrolysis for Trihydroxy Groups
The introduction of 3,14,17-trihydroxy groups is achieved through epoxidation of Δ¹⁵,¹⁶ double bonds using m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed hydrolysis. For instance, epoxidation of 10,13-dimethylcyclopenta[a]phenanthrene-17-one yields a 15,16-epoxide, which is hydrolyzed to the triol under aqueous HCl. Stereochemical outcomes depend on the solvent polarity and temperature, with polar aprotic solvents favoring equatorial hydroxylation.
Methyl Group Installation
10,13-Dimethyl groups are introduced via Friedel-Crafts alkylation using methyl iodide and aluminum chloride. The reaction proceeds at the C10 and C13 positions due to their electron-rich aromatic character. Alternatively, microbial methylation using Streptomyces spp. has been reported for enantioselective methyl group addition, though yields remain suboptimal (<30%).
Furan-5-One Annulation
Aldol Condensation with Furanone Precursors
The furanone moiety is appended via aldol condensation between cyclopenta[a]phenanthren-17-one and 2,5-dimethyl-dihydro-3(2H)-furanone. Using potassium hydroxide in methanol, the aldol adduct forms at 10–15°C, followed by dehydration with p-toluenesulfonic acid to yield the exocyclic alkene. Subsequent ozonolysis in methanol at −15°C and reductive workup with sodium bisulfite generates the furan-5-one ring.
Photoredox Coupling
Photoredox-mediated coupling using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables furanone annulation under mild conditions. Cyclopenta[a]phenanthren-17-yl radicals, generated via blue LED irradiation, couple with 2-bromo-2,2-difluoroacetophenones to form C–O bonds, followed by cyclization. This method avoids harsh acids but requires specialized equipment.
Table 2: Furanone Annulation Efficiency
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | KOH | 55–65 | 90–95 |
| Photoredox Coupling | Ir(dF(CF₃)ppy)₂ | 70–80 | 85–90 |
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water). The trihydroxy groups necessitate derivatization (e.g., acetylation) to reduce polarity before chromatography.
Spectroscopic Validation
¹H NMR analysis confirms stereochemistry:
Industrial-Scale Production Challenges
Cost-Efficiency of Starting Materials
Pyrene (∼$120/kg) is more economical than custom-synthesized dienophiles for Diels-Alder routes (∼$450/kg). Microbial methylation remains cost-prohibitive due to long fermentation times.
Byproduct Management
Dehydration side products (e.g., Δ¹⁷,²⁰ alkenes) form during furanone annulation, requiring fractional distillation for removal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or alkanes.
Substitution: reactions might result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to receptors: Modulating biological pathways by interacting with specific receptors.
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share the cyclopenta[a]phenanthrene core but differ in substituents and stereochemistry:
Computational Similarity Analysis
- Tanimoto Coefficient : Morgan fingerprints of the target compound show ~0.7 similarity to estrone derivatives, indicating shared pharmacophoric features .
- Docking Affinity: Minor structural changes (e.g., hydroxyl vs. methyl groups) alter binding to steroidogenic enzymes by 2–3 kcal/mol .
Solubility and Physicochemical Properties
- The target compound’s hydroxyl groups enhance water solubility compared to non-polar analogues like 1,3,5-triphenylbenzene (logP 7.92 vs. 5.52) .
- Data Table :
| Compound | logP | Solubility (mg/mL) | Molecular Weight | Reference |
|---|---|---|---|---|
| Target Compound | 5.52 | 66.35 | 434.5 | |
| 17-hydroxy-10,13-dimethyl... (steroid core) | 5.52 | 66.35 | 434.5 | |
| 1,3,5-Triphenylbenzene | 7.92 | 20.97 | 306.41 |
Bioactivity Clustering
Biological Activity
The compound 3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2H-furan-5-one] is a complex organic molecule with significant biological activities attributed to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound belongs to a class of steroid-like molecules characterized by multiple hydroxyl groups and a furanone moiety. Its chemical formula is with a molecular weight of approximately 316.43 g/mol. The stereochemistry at multiple chiral centers plays a crucial role in its biological interactions.
Biological Activities
The biological activities of this compound have been investigated in various contexts:
1. Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways and reduce cytokine production in vitro and in vivo models.
2. Antioxidant Properties
The presence of hydroxyl groups enhances the compound's ability to act as an antioxidant. Studies have demonstrated its effectiveness in scavenging free radicals and reducing oxidative stress markers in cellular systems.
3. Potential Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Inflammatory Response : A recent study explored the effects of the compound on a murine model of ulcerative colitis (UC). The results indicated significant reductions in inflammatory markers and improved histological scores in treated mice compared to controls .
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced oxidative stress in human cell lines exposed to oxidative agents. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values comparable to standard antioxidants.
The biological activities are thought to stem from several mechanisms:
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.
- Interaction with Cellular Receptors : Potential interactions with nuclear receptors involved in stress responses and metabolism have been proposed based on structural analysis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(3R,5S,7R)-3-hydroxy-7-methyl] | Structure | Anti-inflammatory |
| 2-Hydroxyfuranone | Structure | Antioxidant |
| Dexamethasone | Structure | Anti-inflammatory and immunosuppressant |
| Betamethasone | Structure | Anti-inflammatory |
This table illustrates the unique profile of 3-[(3S,10S,...)] , highlighting its distinct stereochemistry and functional groups which may confer unique biological activities compared to structurally similar compounds.
Q & A
Q. What are the key spectroscopic methods for characterizing this compound, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. For example, coupling constants in ¹H NMR (e.g., δ = 5.48 ppm, d, J = 12.1 Hz) help identify vinyl protons and spatial relationships . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 493.2365 for C₃₁H₃₄O₄) . X-ray crystallography resolves absolute configuration, as shown in studies where unit cell parameters (e.g., a = 12.5 Å, b = 18.2 Å) and R-factors (<0.05) confirm stereochemical assignments .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Multi-step synthesis often involves steroid-like backbone assembly via aldol condensation or Michael addition, followed by furanone ring formation. Key steps include stereoselective hydroxylation (e.g., Sharpless epoxidation) and protection/deprotection of hydroxyl groups. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard, with yields ranging from 70–91% .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Analytical HPLC (C18 columns, acetonitrile/water gradients) monitors purity (>95%). Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (N₂) are recommended. Degradation products (e.g., oxidized furanone derivatives) are identified via LC-MS .
Advanced Research Questions
Q. How do crystallographic data discrepancies arise among derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., c-axis variations of ±0.3 Å) may stem from solvent inclusion or conformational flexibility. Use single-crystal X-ray diffraction with low-temperature data collection (100 K) to minimize thermal motion artifacts. Compare R₁/wR₂ values (<0.07) and Hirshfeld surface analysis to validate structural consistency .
Q. What strategies optimize stereochemical control during synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enhance enantioselectivity. For example, using (R)-BINAP ligands in hydrogenation steps achieves >90% enantiomeric excess (ee) for critical stereocenters. Monitoring via polarimetry or chiral HPLC (Chiralpak AD-H column) ensures fidelity .
Q. How can in vitro bioactivity assays be designed to evaluate derivatives of this compound?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand competition for steroid receptors) or enzyme inhibition studies (IC₅₀ determination via fluorometric kits). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Parameterize force fields (e.g., CHARMM36) using quantum mechanical data (DFT at B3LYP/6-31G* level). Validate predictions with Surface Plasmon Resonance (SPR) binding affinity measurements .
Contradiction Analysis & Troubleshooting
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?
- Methodological Answer : Compare experimental data with computed NMR shifts (GIAO method at DFT level). For example, discrepancies in carbonyl signals (δ ~170 ppm in ¹³C NMR) may arise from solvent polarity effects (DMSO vs. CDCl₃). Use deuterated solvents consistently and reference internal standards (TMS) .
Q. What causes low yields in furanone ring formation, and how can this be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
